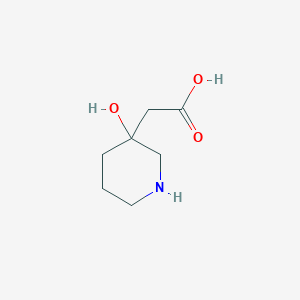

2-(3-Hydroxypiperidin-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

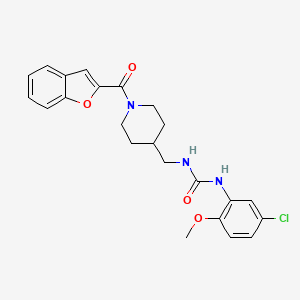

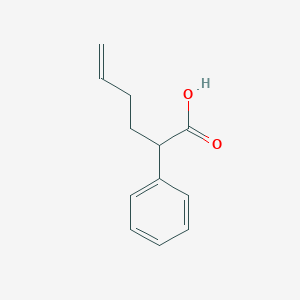

2-(3-Hydroxypiperidin-3-yl)acetic acid is a chemical compound with the molecular formula C7H13NO3 . It is related to the piperidine class of compounds, which are important synthetic fragments for designing drugs .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an acetic acid group .Applications De Recherche Scientifique

Novel Synthetic Routes and Applications

Enantioselective Biocatalytic Synthesis : Vink et al. (2003) developed an enantioselective biocatalytic approach for synthesizing 5-Hydroxypiperidin-2-one, a compound structurally related to 2-(3-Hydroxypiperidin-3-yl)acetic acid. This method involved cyanohydrin formation mediated by (S)-hydroxynitrile lyase, followed by hydrogenation to obtain bicyclic N,N-acetals and N-alkylated 5-hydroxypiperidinone from the same intermediate, demonstrating a versatile building block for potentially biologically active compounds Advanced Synthesis & Catalysis.

Conversion into δ-lactams and γ-lactones : Vervisch et al. (2012) reported the chemical and enzymatic synthesis of 2-(2-carbamoylethyl)- and 2-(2-carboxyethyl)aziridines, leading to their conversion into 5-hydroxypiperidin-2-ones upon heating or enzymatic treatment. This study highlights the transformation potential of structurally similar compounds into valuable chemical intermediates Organic letters.

Potential Biological Applications

Anticancer Agents Synthesis : Temple et al. (1983) synthesized a series of compounds related to this compound, examining their effects on the proliferation and survival of cancer cells in vitro and in vivo. The research explored the potential of these compounds as anticancer agents, demonstrating the diverse biological applications of such molecules Journal of medicinal chemistry.

Allosteric HIV-1 Integrase Inhibitors : Kessl et al. (2012) discovered that 2-(Quinolin-3-yl)-acetic-acid derivatives, structurally related to this compound, function as allosteric HIV-1 integrase inhibitors. These compounds block integrase interactions with viral DNA and its cellular cofactor, showcasing a cooperative mechanism that inhibits HIV-1 replication. This highlights the potential pharmaceutical application of such compounds in developing new antiretroviral therapies The Journal of Biological Chemistry.

Orientations Futures

Piperidine derivatives, including 2-(3-Hydroxypiperidin-3-yl)acetic acid, continue to be an area of active research due to their importance in drug design. Future directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as further exploration of their pharmacological applications .

Propriétés

IUPAC Name |

2-(3-hydroxypiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-6(10)4-7(11)2-1-3-8-5-7/h8,11H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWWLOHRRDUFPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(3-Methylpyridin-4-yl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2534779.png)

![1-[1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2534782.png)

![7-(furan-2-yl)-2-methyl-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534788.png)

![1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2534790.png)

![N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2534793.png)